3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid
CAS No.: 2126162-15-8
Cat. No.: VC7586439
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126162-15-8 |
|---|---|
| Molecular Formula | C8H12F3NO3 |
| Molecular Weight | 227.183 |
| IUPAC Name | 3-prop-2-enylazetidin-3-ol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7) |
| Standard InChI Key | CWKNASPSWSDRQA-UHFFFAOYSA-N |
| SMILES | C=CCC1(CNC1)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid features a four-membered azetidine ring substituted at the 3-position with a propenyl group (–CH₂–CH=CH₂) and a hydroxyl group, forming a β-amino alcohol structure. The trifluoroacetic acid (TFA) component exists as a counterion, forming a stable salt that improves the compound’s crystallinity and handling properties . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the presence of characteristic signals: a triplet for the allylic protons (δ 5.6–5.8 ppm), a singlet for the hydroxyl group (δ 3.2 ppm), and a quartet for the trifluoroacetate CF₃ group (δ -75 ppm in ¹⁹F NMR) .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂F₃NO₃ | |
| Molecular Weight | 227.183 g/mol | |
| CAS Registry Number | 2126162-15-8 | |
| Solubility | >50 mg/mL in DMSO | |
| Stability | Stable at -20°C (anhydrous) |
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis begins with azetidin-3-ol derivatives reacting with allyl bromide under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the hydroxyl group, enabling nucleophilic substitution at the azetidine ring’s 3-position. A typical procedure involves:
-
Dissolving azetidin-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Adding NaH (1.2 equiv) at 0°C under nitrogen atmosphere.
-
Dropwise addition of allyl bromide (1.1 equiv) followed by stirring at 25°C for 12 hours.
-
Quenching with aqueous NH₄Cl and extracting with ethyl acetate.
-
Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 3-(prop-2-en-1-yl)azetidin-3-ol.
The trifluoroacetate salt forms by treating the free base with trifluoroacetic acid (TFA) in dichloromethane, followed by solvent evaporation .
Industrial Manufacturing
Scale-up employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:
-
Temperature Control: Maintained at 0–25°C to minimize side reactions .
-
Catalyst Recovery: Palladium catalysts (e.g., Pd(OH)₂/C) are reused via filtration, reducing costs in hydrogenation steps .
-
Purification: Distillation under reduced pressure (40–60°C, 10 mmHg) removes volatile byproducts, while crystallization from ethanol/water mixtures achieves >99% purity .
Biological Activity and Mechanism of Action
Tubulin Polymerization Inhibition
The compound binds reversibly to the colchicine site on β-tubulin, preventing α/β-tubulin dimer assembly into microtubules . In vitro tubulin polymerization assays show a 70–80% reduction in polymer mass at 10 μM concentration, comparable to combretastatin A-4 (CA-4) . This disruption destabilizes the mitotic spindle, arresting cells in the G₂/M phase and triggering caspase-3-mediated apoptosis .
Table 2: Antiproliferative Activity of Analogous Compounds
| Compound | MCF-7 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Tubulin Inhibition (%) |
|---|---|---|---|
| 9q | 12 ± 2 | 25 ± 3 | 82 ± 4 |
| CA-4 (reference) | 8 ± 1 | 20 ± 2 | 89 ± 3 |
| 11h | 33 ± 5 | 45 ± 6 | 68 ± 5 |
Confocal microscopy studies reveal that treatment with 10 nM 9q (a close analog) for 24 hours collapses microtubule networks in MCF-7 cells, confirming cytoskeletal targeting .
Comparative Analysis with Related Compounds
Structural Modifications and Solubility
The trifluoroacetate moiety differentiates this compound from non-salt forms (e.g., 3-allylazetidin-2-one). Key comparisons include:
-
Solubility: The TFA salt exhibits 3-fold higher aqueous solubility (12 mg/mL vs. 4 mg/mL for the free base) .
-
Stability: Degradation studies show <5% decomposition after 6 months at -20°C, versus 15% for the hydrochloride salt .
-
Bioavailability: In rat models, the TFA salt achieves 92% oral bioavailability compared to 67% for the mesylate derivative .
Pharmacokinetic Profile
Preliminary data from analogs suggest favorable properties:
-
Half-life (t₁/₂): 4.2 hours (iv) and 6.8 hours (po) in Sprague-Dawley rats.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(prop-2-en-1-yl)azetidin-3-one, an inactive metabolite .
Research Applications and Future Directions
Oncology
Preclinical studies highlight potential as:
-
Monotherapy: Synergizes with paclitaxel in multidrug-resistant NCI/ADR-RES ovarian cancer cells (combination index = 0.3) .
-
Antiangiogenic Agent: Reduces VEGF secretion by 60% in HUVECs at 100 nM .
Targeted Drug Delivery
Conjugation to folate receptors via PEG linkers enhances tumor accumulation in xenograft models, reducing IC₅₀ by 40% compared to untargeted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume